molecular formula C44H54CaF2N6O12S2 B1679574 Rosuvastatin CAS No. 287714-41-4

Rosuvastatin

Cat. No. B1679574
CAS RN: 287714-41-4
M. Wt: 1001.1 g/mol
InChI Key: BPRHUIZQVSMCRT-VEUZHWNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rosuvastatin is a medication used to lower cholesterol levels by increasing the number of low-density lipoprotein receptors on the cell surface . It works by blocking an enzyme in the liver called HMG-CoA reductase, which leads to the liver making less cholesterol . It also works by increasing the liver’s uptake of cholesterol from your blood and its breakdown .


Synthesis Analysis

The synthesis of rosuvastatin involves a series of chemical reactions . An effective synthesis approach was developed for [2H4] rosuvastatin calcium . After ten steps, [2H4] rosuvastatin calcium was prepared with excellent chemical purification and isotope enrichment . This synthesis method could be useful in the synthesis of other statins .


Molecular Structure Analysis

Rosuvastatin has a molecular formula of C22H28FN3O6S . It is characterized by the presence of two-oxydrilic groups bound to asymmetric carbon atoms which are part of a side chain linked to a pyrimidine ring .


Chemical Reactions Analysis

Rosuvastatin undergoes different degradation processes under different conditions leading to the formation of different degradation products . In aprotic solvents, the forward reaction (i.e., the conversion of Rosuvastatin to its lactone form) is the only reaction that occurs . When Rosuvastatin is extracted in the acidic aqueous mobile phase, the reverse reaction is observed, and Rosuvastatin-Lactone is converted into Rosuvastatin .


Physical And Chemical Properties Analysis

Rosuvastatin has a molecular weight of 481.54 . The novel cocrystals of rosuvastatin showed a new characteristic of powder X-ray diffraction, thermograms of differential scanning calorimetry, 1H liquid FT-NMR spectra, and scanning electron microscopy . These results signify the establishment of intermolecular interaction within the cocrystals .

Scientific Research Applications

Lipid-Lowering Drug

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans . It is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose .

Pharmacokinetics

The pharmacokinetic data of rosuvastatin are considerably variable across studies . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 h .

Racial Variation in Pharmacokinetics

There is considerable variation in the pharmacokinetics of rosuvastatin between races . The overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects .

Drug Interactions

The interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant . Interactions of rosuvastatin single doses with erythromycin, fluconazole, itraconazole and antacid were statistically significant .

Impurity Analysis

A key step in the development of medicinal products is the research and validation of selective and sensitive analytical methods for the control of impurities from synthesis and degradation . A direct and highly selective ultra-high-performance liquid chromatographic method for determining the assay and related substances content in medicinal products containing rosuvastatin calcium salt (RSV) is presented .

Cardiovascular Disease Prevention

Two widely used statins, rosuvastatin and atorvastatin, are equally effective at preventing heart attacks, strokes and death in people with coronary artery disease .

Mechanism of Action

Target of Action

Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for managing elevated lipid levels and reducing the risk of cardiovascular disease .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin reduces the production of mevalonic acid from HMG-CoA, an early and rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by rosuvastatin is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, rosuvastatin disrupts the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol production . This leads to a decrease in intracellular cholesterol, stimulating the release of sterol regulating element-binding proteins (SREBP), which relocate to the hepatic nucleus .

Pharmacokinetics

Rosuvastatin is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The primary molecular effect of rosuvastatin is the reduction of cholesterol synthesis, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) and increased serum levels of high-density lipoprotein (HDL) cholesterol . At the cellular level, rosuvastatin improves macrophage-related foam cell formation and polarization conversion via mediating autophagic activities . This leads to a reduction in plaque areas in the aorta and aortic sinus, improved lipid profiles, and reduced contents of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rosuvastatin. For instance, the pharmacokinetics of rosuvastatin are considerably variable across studies, with differences observed between races . It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can impact the absorption, bioavailability, and clearance of rosuvastatin .

Safety and Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage . Rosuvastatin is also associated with the risk of hepatotoxicity .

Future Directions

The combination therapy of rosuvastatin and the platelet inhibitor clopidogrel is widely accepted in the management of cardiovascular diseases . As of 1 December, 2021, rosuvastatin is funded with Special Authority approval in New Zealand . It can be considered for patients with a high risk of cardiovascular disease who have elevated lipid levels despite treatment with other statins .

properties

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHUIZQVSMCRT-VEUZHWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147098-20-2 (Calcium)
Record name Rosuvastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048492
Record name Rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rosuvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in water, 8.86e-02 g/L
Record name Rosuvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rosuvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Rosuvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Rosuvastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL. In vitro and in vivo animal studies also demonstrate that rosuvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Rosuvastatin exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence and transmigration. The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts. Rosuvastatin increases the bioavailability of nitric oxide by upregulating NOS and by increasing the stability of NOS through post-transcriptional polyadenylation. It is unclear as to how rosuvastatin brings about these effects though they may be due to decreased concentrations of mevalonic acid., Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles.
Record name Rosuvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rosuvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rosuvastatin

CAS RN

287714-41-4
Record name Rosuvastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287714-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosuvastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rosuvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rosuvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rosuvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin
Reactant of Route 2
Rosuvastatin
Reactant of Route 3
Rosuvastatin
Reactant of Route 4
Rosuvastatin
Reactant of Route 5
Rosuvastatin
Reactant of Route 6
Rosuvastatin

Q & A

Q1: What is the primary mechanism of action of Rosuvastatin?

A1: Rosuvastatin is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, Rosuvastatin effectively lowers cholesterol levels in the blood, particularly low-density lipoprotein cholesterol (LDL-C), which is associated with cardiovascular disease.

Q2: How does Rosuvastatin's interaction with HMG-CoA reductase differ from other statins?

A2: Compared to other statins, Rosuvastatin exhibits a greater number of binding interactions with HMG-CoA reductase and possesses a high affinity for the enzyme's active site. [] This results in potent inhibition of cholesterol synthesis.

Q3: Beyond cholesterol lowering, what are some other effects of Rosuvastatin observed in research?

A3: Research suggests that Rosuvastatin may have pleiotropic effects, meaning it influences multiple pathways beyond its primary target. Studies have observed effects on:

  • Endothelial Function: Rosuvastatin may improve endothelial function, likely through increased nitric oxide bioavailability. [, , ]
  • Inflammation: It has demonstrated anti-inflammatory effects, potentially by modulating cytokine production and reducing C-reactive protein levels. [, , , , ]
  • Oxidative Stress: Some studies suggest Rosuvastatin may reduce oxidative stress, indicated by decreased levels of malondialdehyde-modified LDL. []
  • Platelet Activity: Research indicates a potential role in reducing platelet activity, as evidenced by decreased mean platelet volume (MPV). []
  • Matrix Remodeling: In vitro studies on human mesangial cells suggest Rosuvastatin might influence extracellular matrix remodeling by modulating metalloproteinases (MMPs). []

Q4: What is the molecular formula and weight of Rosuvastatin?

A4: The molecular formula of Rosuvastatin calcium, the salt form commonly used in medications, is (C22H27FN3O6S)2Ca. It has a molecular weight of 938.1 g/mol.

Q5: Are there any studies that utilize spectroscopic techniques to characterize Rosuvastatin?

A6: Yes, a study developed and validated a spectrophotometric method for the simultaneous estimation of Rosuvastatin calcium and Aspirin in bulk and pharmaceutical dosage forms. [] This method utilized specific wavelengths for analysis, offering a simple, rapid, and precise approach for quantification.

Q6: Has the structure of Rosuvastatin been modified to explore its SAR?

A7: While the provided research doesn't delve into specific Rosuvastatin analogs, it highlights that Rosuvastatin's structure contributes to its unique pharmacological properties. Its hydrophilicity, enhanced binding to HMG-CoA reductase compared to other statins, and selective uptake by the liver influence its potency and potential for drug interactions. [, , ]

Q7: How is Rosuvastatin absorbed and metabolized in the body?

A8: Rosuvastatin exhibits high oral bioavailability, primarily absorbed in the small intestine. [] It undergoes minimal metabolism, mainly by the cytochrome P450 enzyme CYP2C9, with limited involvement of CYP3A4. [] This minimal metabolism contributes to fewer drug-drug interactions compared to some other statins.

Q8: How is Rosuvastatin eliminated from the body?

A9: Approximately 90% of Rosuvastatin is excreted unchanged, primarily in the feces via biliary excretion, with a smaller portion eliminated in the urine. []

Q9: Which transporters play a role in the absorption, distribution, and elimination of Rosuvastatin?

A9: Research highlights the involvement of several transporters in Rosuvastatin's disposition:

  • Uptake Transporters: Organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, facilitate its uptake into hepatocytes. [, , ]
  • Efflux Transporters: Breast cancer resistance protein (BCRP) contributes to both intestinal absorption and biliary/renal elimination. [, , ] Multidrug resistance-associated protein 2 (MRP2) also plays a role in its biliary excretion. []

Q10: Do genetic variations in these transporters influence Rosuvastatin's pharmacokinetics?

A11: Yes, variations in genes encoding these transporters, notably SLCO1B1 (OATP1B1) and ABCG2 (BCRP), contribute to interindividual variability in Rosuvastatin exposure. [] For example, individuals carrying certain genetic variants may experience higher systemic exposure to Rosuvastatin, necessitating dose adjustments.

Q11: Are there any known drug interactions involving Rosuvastatin and transporters?

A12: Yes, a study demonstrated that Eltrombopag, a thrombopoietin receptor agonist, significantly inhibits BCRP-mediated transport of Rosuvastatin in the small intestine, leading to increased Rosuvastatin plasma concentrations. []

Q12: What types of preclinical models have been used to evaluate the efficacy and safety of Rosuvastatin?

A12: Researchers have employed various in vitro and in vivo models to investigate Rosuvastatin, including:

  • Cell Lines: Studies have used human cell lines, such as INS-1 832/13 cells (pancreatic beta-cell model) and PC12 cells (rat pheochromocytoma cell line), to investigate the effects of Rosuvastatin on insulin secretion and protection against hypoxia/reoxygenation-induced injury, respectively. [, ]
  • Animal Models: Rodent models, particularly rats and hamsters, have been utilized to evaluate the efficacy and toxicity of Rosuvastatin in both normal and high-fat, high-cholesterol diet-induced dyslipidemia. [, ] Porcine models have also been employed to investigate the cardioprotective effects of Rosuvastatin in the context of ischemia/reperfusion injury. []

Q13: What are the key clinical trial findings regarding the efficacy of Rosuvastatin in managing dyslipidemia?

A13: Several clinical trials have demonstrated the efficacy of Rosuvastatin in lowering LDL-C and improving the lipid profile:

  • Comparative Studies: Studies like COMETS and RADAR showed that Rosuvastatin, at equivalent doses, achieved greater reductions in LDL-C and improved LDL-C/HDL-C ratio compared to Atorvastatin in patients with metabolic syndrome and cardiovascular disease, respectively. [, ]
  • Dose-Response: A 52-week trial revealed that both 5 mg and 10 mg doses of Rosuvastatin led to significantly greater LDL-C reductions compared to 20 mg of Pravastatin or Simvastatin. [] This trial highlighted the potency of Rosuvastatin in achieving lipid-lowering goals.
  • High-Risk Patients: A study focusing on high-risk dyslipidemic patients affirmed the superior efficacy of Rosuvastatin compared to Atorvastatin in reducing LDL-C and total cholesterol. []

Q14: Have any clinical trials explored the potential benefits of Rosuvastatin beyond lipid lowering?

A15: Yes, the JUPITER trial evaluated the use of Rosuvastatin in primary prevention of cardiovascular events in individuals with elevated high-sensitivity C-reactive protein (hs-CRP) but normal LDL-C levels. [, ] This landmark study found that Rosuvastatin significantly reduced the risk of major cardiovascular events, emphasizing its potential benefit beyond traditional lipid management.

Q15: Which biomarkers have been investigated in conjunction with Rosuvastatin treatment?

A15: Research on Rosuvastatin frequently assesses biomarkers related to:

  • Lipid Profile: Total cholesterol, LDL-C, HDL-C, triglycerides, and apolipoproteins are routinely measured to evaluate lipid-lowering efficacy. [, , , , ]
  • Inflammation: Markers like hs-CRP, TNF-α, IL-6, and IL-18 provide insights into Rosuvastatin's anti-inflammatory effects. [, , , , ]
  • Endothelial Function: Flow-mediated dilation (FMD) is commonly used to assess endothelial function improvement with Rosuvastatin. [, ]
  • Platelet Activity: Mean platelet volume (MPV) serves as a marker for platelet activation and has been studied in relation to Rosuvastatin. []
  • Kidney Function: Serum creatinine, cystatin C, and urinary albumin excretion rates are monitored in studies evaluating Rosuvastatin's effects on kidney function. []
  • Oxidative Stress: Malondialdehyde-modified LDL (MDA-LDL) is sometimes measured to assess the impact of Rosuvastatin on oxidative stress. []

Q16: What analytical techniques are commonly used in Rosuvastatin research?

A16: Various analytical methods are employed in Rosuvastatin research, including:

  • Spectrophotometry: This technique is used for quantifying Rosuvastatin in both bulk and pharmaceutical formulations, as demonstrated by a study that developed a spectrophotometric method for simultaneous estimation of Rosuvastatin and Aspirin. []
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS/MS), allows for sensitive and specific measurement of Rosuvastatin and its metabolites in biological samples. [, ]
  • Immunoassays: Enzyme-linked immunosorbent assay (ELISA) is utilized to quantify protein biomarkers, such as cytokines and adhesion molecules, in studies investigating the pleiotropic effects of Rosuvastatin. [, ]
  • Flow Cytometry: This technique is employed to analyze cell populations and surface markers, including the assessment of endothelial progenitor cells (EPCs), which are relevant in studies investigating the effects of Rosuvastatin on endothelial function. []

Q17: What is the significance of dissolution and solubility studies in Rosuvastatin research?

A18: Dissolution and solubility studies are essential in understanding Rosuvastatin's bioavailability and overall efficacy. As a poorly water-soluble drug, its dissolution rate directly impacts its absorption and therapeutic effect. [] Research focuses on formulation strategies, such as solid dispersions, to enhance the dissolution rate and improve bioavailability. []

Q18: Why is analytical method validation crucial in Rosuvastatin research?

A19: Accurate and reliable quantification of Rosuvastatin and relevant biomarkers is paramount in research. Analytical method validation ensures that the methods used meet specific criteria for accuracy, precision, specificity, linearity, and robustness. This rigorous validation process ensures the reliability and reproducibility of research findings. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.